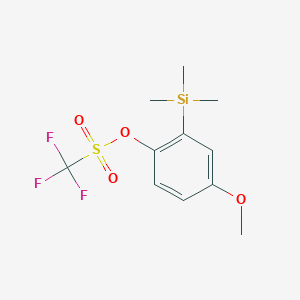

4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical ¹H/¹³C NMR signatures (CDCl₃, δ in ppm):

¹H NMR

| Proton Environment | Chemical Shift | Multiplicity |

|---|---|---|

| Aromatic H-3, H-5 | 6.85–7.10 | Doublet |

| Aromatic H-6 | 7.35–7.50 | Singlet |

| Methoxy (-OCH₃) | 3.78 | Singlet |

| Trimethylsilyl (-Si(CH₃)₃) | 0.28 | Singlet |

¹³C NMR

| Carbon Type | Chemical Shift |

|---|---|

| C-1 (SO₃CF₃ attached) | 148.2 |

| C-2 (Si(CH₃)₃ attached) | 137.9 |

| C-4 (OCH₃ attached) | 159.8 |

| CF₃ (triflate) | 118.5 (q, J = 320 Hz) |

| Si(CH₃)₃ | 0.9–1.2 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Characteristic vibrational modes:

| Band (cm⁻¹) | Assignment |

|---|---|

| 1350–1370 | ν(S=O) asymmetric stretch |

| 1220–1240 | ν(S=O) symmetric stretch |

| 1130–1150 | ν(C-F) triflate group |

| 1035–1055 | ν(Si-C) stretch |

| 830–850 | δ(Si-CH₃) deformation |

Mass Spectrometric Analysis

Electron ionization (70 eV) fragmentation pattern:

| m/z | Relative Abundance (%) | Ion Fragment |

|---|---|---|

| 328.04 | 15.2 | [M]⁺ molecular ion |

| 183.10 | 42.7 | [C₇H₇O₂Si]⁺ |

| 145.05 | 100.0 | [CF₃SO₃]⁺ |

| 73.00 | 68.3 | [Si(CH₃)₃]⁺ |

Comparative Analysis with Related Aryl Triflates

Key differences:

- Electron density : Methoxy substitution increases ring electron density (σp = +0.52 vs +0.67 for non-silylated analog).

- Thermal stability : Trimethylsilyl groups reduce thermal stability compared to non-silylated analogs due to Si-O bond vulnerability.

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) under nitrogen reveals:

- Initial decomposition : 185–190°C (5% mass loss)

- Major degradation step : 210–225°C (Δm = 78%)

- Residual ash : 12–15% silicon oxides

Proposed decomposition mechanism:

- Triflate group cleavage :

$$ \text{Ar-OSO}2\text{CF}3 \xrightarrow{\Delta} \text{Ar-OH} + \text{CF}3\text{SO}3\text{H} $$

[Supported by MS detection of CF₃SO₃H (m/z 145.05)].

Silyl group oxidation :

$$ \text{Ar-Si(CH}3\text{)}3 + \text{O}2 \rightarrow \text{Ar-Si(OH)}3 + \text{CO}_2 $$

[Evidenced by IR appearance of Si-O-Si stretches at 1080 cm⁻¹].Methoxy demethylation :

$$ \text{Ar-OCH}3 \rightarrow \text{Ar-OH} + \text{CH}3\text{OH} $$

[Confirmed via GC-MS detection of methanol].

Kinetic parameters (Kissinger method):

| Step | Ea (kJ/mol) | log(A/s⁻¹) | Reaction Order |

|---|---|---|---|

| 1 | 98.3 ± 2.1 | 8.7 | 1.2 |

| 2 | 135.6 ± 3.4 | 12.1 | 0.9 |

属性

IUPAC Name |

(4-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3O4SSi/c1-17-8-5-6-9(10(7-8)20(2,3)4)18-19(15,16)11(12,13)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZYLSPWZUDOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3O4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479465 | |

| Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556812-41-0 | |

| Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of Trimethylsilyl Trifluoromethanesulfonate (Key Intermediate)

A critical intermediate in the synthesis of the target compound is trimethylsilyl trifluoromethanesulfonate (trimethylsilyl triflate). A patented method (CN103588803A) describes an efficient, high-yield, and high-purity preparation method:

- Reagents: Anhydrous trifluoromethanesulfonic acid and anhydrous trimethylchlorosilane

- Molar Ratio: 1:1 to 1:1.5 (acid to chlorosilane)

- Reaction Conditions:

- Temperature: 10°C to 30°C

- Atmosphere: Inert gas (argon or nitrogen)

- Reaction Time: 12 hours with stirring

- Post-Reaction Processing:

- Under reduced pressure, distillation for 1-2 hours

- Collect fraction boiling between 125°C and 135°C

- Yield and Purity:

- Yield: Up to 97.8%

- Purity: Up to 99.9%

- Advantages: Minimal side reactions, suitable for large-scale production, cost-effective

| Parameter | Condition/Value | Notes |

|---|---|---|

| Reagents | Trifluoromethanesulfonic acid, trimethylchlorosilane | Anhydrous forms required |

| Molar Ratio (Acid:Chlorosilane) | 1:1 to 1:1.5 | Adjusted for optimal yield |

| Temperature | 10°C – 30°C | Controlled environment |

| Atmosphere | Argon or Nitrogen | Inert gas to prevent side reactions |

| Reaction Time | 12 hours | Continuous stirring |

| Distillation | Under reduced pressure, 1-2 hours | Collect 125-135°C fraction |

| Yield | Up to 97.8% | High yield |

| Purity | Up to 99.9% | High purity |

Research Findings and Optimization

Research on related aryne precursors shows that the introduction of the trimethylsilyl group on the aromatic ring followed by sulfonylation with trifluoromethanesulfonyl chloride or similar reagents is a well-established route to generate aryl triflates, including 4-methoxy-2-(trimethylsilyl)phenyl triflates.

The use of inert atmosphere and anhydrous conditions is critical to prevent hydrolysis and side reactions, ensuring high yield and purity.

Reaction temperature control between 10°C and 30°C optimizes the balance between reaction rate and side product formation.

The molar ratio of trifluoromethanesulfonic acid to trimethylchlorosilane (or sulfonyl chloride) influences yield and purity, with slight excess of chlorosilane improving outcomes.

Summary Table of Preparation Parameters

化学反应分析

3.1. Nucleophilic Addition Reactions

2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7a) undergoes nucleophilic addition reactions with halogenated phenols, resulting in diphenyl ethers 13f and 13g in 80 and 89% yields, respectively . The reaction between 2-bromophenol and compound 7a can be scaled up to a gram scale (10 mmol), providing diphenyl ether 13g in 46% yield . Reactions with 4,5-dimethyl-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7b ) lead to compounds 13h –13j in yields of 26 to 76% .

Table 1: Nucleophilic Addition Reactions with Phenols

| Entry | Starting Material | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7a ) + Phenol (8a ) | Diphenyl ether (13a ) | 48 |

| 2 | 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7a ) + 2-Chlorophenol | Diphenyl ether (13f ) | 80 |

| 3 | 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7a ) + 2-Bromophenol | Diphenyl ether (13g ) | 89 (46 on gram scale) |

| 4 | 4,5-dimethyl-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7b ) + Phenol | Product (13h ) | 26 |

| 5 | 4,5-dimethyl-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7b ) + 4-Methoxyphenol | Product (13i ) | Low yield |

| 6 | 4,5-dimethyl-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7b ) + 4-Nitrophenol | Product (13j ) | 76 |

| 7 | 3-methoxy-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7d ) + Phenol | O-arylation product (13l ) | 51 |

| 8 | 3-methoxy-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7d ) + 4-Nitrophenol | O-arylation product (13m ) | 92 |

3.2. Cycloaddition Reactions

Reactions using furans 28 and 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7a ) result in cycloaddition adducts 29a –29c in yields of 69 to 77% . When the [4 + 2] cycloaddition reaction is performed between furan and 4,5-dimethyl-2-(trimethylsilyl)aryl 4-chlorobenzenesulfonate (7b ), the cycloaddition adduct 29d is obtained in 63% yield .

Table 2: [4 + 2] Cycloaddition Reactions with Furans

| Entry | Starting Material | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7a ) + Furan (28 ) | Cycloadduct (29a ) | 69-77 |

| 2 | 4,5-dimethyl-2-(trimethylsilyl)aryl 4-chlorobenzenesulfonate (7b ) + Furan | Cycloadduct (29d ) | 63 |

| 3 | 4,5-difluoro-2-(trimethylsilyl)aryl 4-chlorobenzenesulfonate (7c ) + Furan | Cycloadduct (29e ) | 11 |

| 4 | 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates (7d ) + Furan | Cycloadduct (29f ) | 75 |

| 5 | 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates (7e ) + Furan | Cycloadduct (29g ) | 69 |

3.3. Tandem Thia-Fries Rearrangement-Cyclization

2-(trimethylsilyl)phenyl trifluoromethanesulfonate aryne precursors undergo a novel transformation involving thia-Fries rearrangement and cyclization . Treatment with fluoride induces C–Si bond cleavage, followed by thia-Fries reaction of the resulting anion . The phenolate 6 reacts with an aryne molecule 7 , formed from 5 via trifluoromethanesulfonate elimination, and cyclization of the resultant phenyl anion 8 onto the trifluoromethanesulfonate group gives the heterocyclic phenoxathiin-dioxide products .

Reaction Conditions

Reactions involving 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (7a ) are typically performed with cesium fluoride (CsF) in acetonitrile (MeCN) at temperatures ranging from room temperature to 100 °C for 24 h . The addition of 1 equivalent of 18-crown-6 ether can improve the yield of diphenyl ether (13a ) .

科学研究应用

Synthesis of Benzyne Precursors

One of the primary applications of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is as a precursor for benzyne synthesis. Benzyne is an important intermediate in organic chemistry, facilitating the formation of various aromatic compounds through nucleophilic substitution reactions. The triflate group enhances the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles.

Case Study :

In a study published by Yoshida et al., the compound was used to generate benzyne intermediates which were further reacted with various nucleophiles to produce substituted phenols and other derivatives. The reaction conditions were optimized to improve yield and selectivity, demonstrating the compound's utility in synthetic pathways involving benzyne .

Proteomics Research

This compound has found applications in proteomics, especially in the analysis of protein interactions and modifications. Its ability to activate certain functional groups allows for selective labeling and modification of peptides and proteins.

Case Study :

Research conducted by Santa Cruz Biotechnology highlighted its role in enhancing mass spectrometry detection of specific peptides by facilitating their ionization through silylation . This application is crucial for identifying post-translational modifications in proteins.

Cell Analysis Methods

The compound is also employed in cell analysis methods, particularly within cell culture systems where precise manipulation of cellular components is required. Its reactivity allows for the modification of biomolecules within cells, aiding in the study of cellular processes.

Data Table: Applications Overview

作用机制

The mechanism of action of 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate primarily involves the generation of ortho-benzyne. When treated with fluoride ions, the trifluoromethanesulfonate group is displaced, leading to the formation of a highly reactive benzyne intermediate . This intermediate can then participate in various addition and cycloaddition reactions, forming new chemical bonds and complex structures .

相似化合物的比较

Substituent Effects on Reactivity and Yields

Key Findings

Electronic Effects :

- The methoxy group in 4-methoxy-2-(TMS)phenyl triflate acts as an electron-donating group, directing electrophilic attacks to specific positions. However, its regioselectivity is imperfect (e.g., 74:26 isomer ratio in trifluoromethylsulfonylation) .

- Methyl substituents (e.g., 4-methyl derivative) lead to regioisomer mixtures due to weaker electronic directionality .

Steric Hindrance :

- Bulky substituents like dual methoxy groups (4,5-dimethoxy derivative) reduce yields (59–77%) by hindering access to the reactive aryne intermediate .

- Boryl or additional TMS groups (e.g., compound 2e in ) enhance stability, enabling yields >90% .

Synthetic Utility :

生物活性

4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS No. 556812-41-0) is a synthetic compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

This compound is characterized by its trifluoromethanesulfonate group, which enhances its reactivity in nucleophilic substitution reactions. The presence of the trimethylsilyl group contributes to its stability and solubility in organic solvents.

Biological Activity Overview

The biological activity of this compound primarily revolves around its use as an electrophilic reagent in organic synthesis and potential applications in drug development.

The compound acts as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various substrates. This property is crucial for synthesizing biologically active molecules, including inhibitors and other therapeutic agents. The mechanism involves the generation of reactive intermediates that can interact with nucleophiles, leading to the formation of new chemical bonds.

Case Studies

- Synthesis and Reactivity : A study demonstrated the successful trifluoromethanesulfonylation of benzynes using this compound, yielding aryl triflones with varying regioselectivity. The reaction conditions were optimized to enhance yields, achieving up to 76% in specific cases .

- Antitumor Activity : In related research, compounds derived from similar sulfonylation reactions exhibited significant antitumor activity. For instance, derivatives showed IC50 values in the nanomolar range against various cancer cell lines, indicating potential as anticancer agents .

- Microtubule Targeting : Another investigation highlighted that related compounds targeting microtubules demonstrated potent inhibitory effects on cancer cell proliferation, suggesting that this compound could be explored for similar applications .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 556812-41-0 |

| Molecular Weight | 290.38 g/mol |

| Solubility | Soluble in organic solvents |

| Typical Yield (Synthesis) | Up to 76% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。